molecular formula C15H18N2OS B319227 N,N-diallyl-N'-(4-methylbenzoyl)thiourea

N,N-diallyl-N'-(4-methylbenzoyl)thiourea

Cat. No.: B319227
M. Wt: 274.4 g/mol
InChI Key: GXFXCMPNUGMGPG-UHFFFAOYSA-N
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Description

N,N-Diallyl-N'-(4-methylbenzoyl)thiourea is a substituted thiourea derivative characterized by a 4-methylbenzoyl group attached to one nitrogen atom and diallyl groups (CH₂=CH-CH₂-) on the other two nitrogen atoms. Thiourea derivatives are renowned for their diverse applications in medicinal chemistry, catalysis, and materials science due to their ability to engage in hydrogen bonding and coordinate with metal ions .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

N-[bis(prop-2-enyl)carbamothioyl]-4-methylbenzamide

InChI

InChI=1S/C15H18N2OS/c1-4-10-17(11-5-2)15(19)16-14(18)13-8-6-12(3)7-9-13/h4-9H,1-2,10-11H2,3H3,(H,16,18,19)

InChI Key

GXFXCMPNUGMGPG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N(CC=C)CC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiourea Derivatives

Compound Name R1 Substituent R2 Substituent Key Properties/Activities Spectral Data (C=S, cm⁻¹) Reference
N,N-Diallyl-N'-(4-methylbenzoyl)thiourea Diallyl (CH₂=CH-CH₂-) 4-Methylbenzoyl Not reported (theoretical potential) ~1250 (estimated) N/A
N-(4-Methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea 4-Chloro-2-nitrophenyl 4-Methylbenzoyl Antibacterial, Antifungal (superior to standards) 1243–1258
N-(1H-Pyrazol-3-yl)-N'-(4-methylbenzoyl)thiourea 1H-Pyrazol-3-yl 4-Methylbenzoyl Cytotoxic (IC₅₀ < 10 μM) Not reported
N-(4-Nitrophenylcarbamothioyl)-N'-(4-methylbenzoyl)thiourea 4-Nitrophenyl 4-Methylbenzoyl Palladium ligand (80–100% catalytic yield in Heck reactions) 1247–1255

Key Observations:

Substituent Bulkiness and Electronic Effects: The diallyl groups in the target compound introduce steric hindrance but lack the electron-withdrawing effects seen in nitro (e.g., 4-nitrophenyl) or chloro (e.g., 4-chloro-2-nitrophenyl) substituents. This may reduce hydrogen-bonding capacity compared to analogs with aryl substituents but enhance solubility in nonpolar solvents . Electron-withdrawing groups (e.g., nitro, chloro) in analogs like N-(4-chloro-2-nitrophenyl)- derivatives increase electrophilicity, enhancing interactions with biological targets or metal ions .

Biological Activity :

  • Antimicrobial Activity : N-(4-Methylbenzoyl)-N'-(4-chloro-2-nitrophenyl)thiourea exhibits broad-spectrum activity due to the synergistic effect of the electron-deficient aryl group and the 4-methylbenzoyl moiety .
  • Cytotoxicity : Pyrazole-substituted analogs (e.g., N-(1H-pyrazol-3-yl)- derivatives) show potent antitumor activity, suggesting that the diallyl variant could be explored for similar applications .

Catalytic Applications: The 4-nitrophenyl-substituted analog acts as an efficient ligand in palladium-catalyzed Heck cross-coupling reactions, achieving high yields .

Spectral and Crystallographic Comparisons

  • IR Spectroscopy : The C=S stretching vibration in thioureas typically appears at 1243–1258 cm⁻¹ . Diallyl groups may slightly shift this band due to conjugation effects.
  • Crystallography: Related 4-methylbenzoyl thioureas (e.g., 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea) crystallize in monoclinic systems (space group P21/n) with intermolecular N-H···O and N-H···S hydrogen bonds . The diallyl groups may disrupt this packing, leading to altered crystal habits or solubility.

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